

## Esculin sesquihydrate CAS number and molecular structure.

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# Esculin Sesquihydrate: A Technical Guide for Researchers

An In-depth Review of the Physicochemical Properties, Bioactivity, and Underlying Mechanisms of a Promising Coumarin Glycoside

This technical guide provides a comprehensive overview of **Esculin sesquihydrate**, a naturally occurring coumarin glycoside with significant pharmacological potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, biological activities, and the experimental methodologies used to elucidate its effects.

### **Core Physicochemical and Identification Data**

**Esculin sesquihydrate** is the hydrated form of Esculin, a glucoside of esculetin. It is a white to off-white crystalline powder.[1] Key identification and physicochemical properties are summarized in the tables below.



Identifier	Value
CAS Number	66778-17-4[1][2][3][4][5]
Molecular Formula	C15H16O9·1.5H2O[2][5]
Molecular Weight	367.31 g/mol [2][4]
Synonyms	Aesculinum, Esculetin-6-β-D-glucopyranoside, 6,7-Dihydroxycoumarin 6-glucoside sesquihydrate[2]
-	sesquihydrate[2]

Property	Description
Appearance	White to cream powder or crystalline powder.[1]
Solubility	Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3]
Storage	Store at 10°C - 25°C, protected from light.[4]
Optical Rotation	-36.0° to -42.0° (c=5 in pyridine)

### **Pharmacological Activity and Mechanism of Action**

Esculin sesquihydrate has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.

#### **Antioxidant Activity**

Esculin is a potent antioxidant, capable of scavenging various free radicals. Its antioxidant mechanism is also linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.



Assay	Result (IC50/EC50)
DPPH Radical Scavenging	0.141 μM[5]
O <sub>2</sub> •- Radical Scavenging	69.27 μg/ml
NO• Radical Scavenging	8.56 μg/ml

#### **Anti-inflammatory Activity**

Esculin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 beta (IL-1 $\beta$ ), and interleukin-6 (IL-6). This is achieved through the inhibition of the NF- $\kappa$ B and MAPK signaling pathways.

### **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the bioactivity of **Esculin sesquihydrate**.

### High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reverse-phase HPLC (RP-HPLC) method is used for the determination of esculin in biological samples.

- Column: RP C18 column (e.g., 4.6 mm x 250 mm, 5 μm).[4]
- Mobile Phase: A gradient of 0.075% acetic acid in water (Solvent A) and 90% acetonitrile in Solvent A (Solvent B).[2][4]
- Flow Rate: 1.0 mL/min.[2][4]
- Detection: UV detection at 338 nm.[2][4]
- Sample Preparation: Plasma samples are pretreated by solid-phase extraction.[2][4]

#### **DPPH Radical Scavenging Assay for Antioxidant Activity**



This spectrophotometric assay measures the capacity of Esculin to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

- Reagents: DPPH solution in methanol (e.g., 0.004%).
- Procedure:
  - Prepare various concentrations of Esculin sesquihydrate in a suitable solvent (e.g., methanol).
  - Mix the Esculin solution with the DPPH solution.
  - Incubate in the dark at room temperature for 30 minutes.[6][7]
  - Measure the absorbance at approximately 517 nm.[7]
- Calculation: The percentage of radical scavenging activity is calculated using the formula:
  [(Absorbance of control Absorbance of sample) / Absorbance of control] x 100.

## Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro assay assesses the ability of Esculin to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

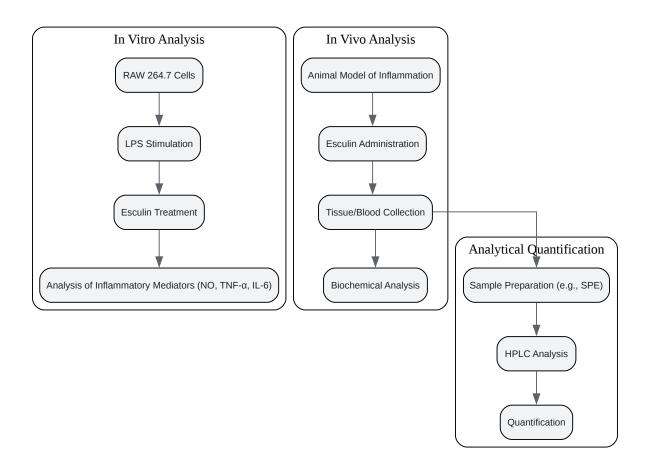
- Cell Line: RAW 264.7 murine macrophages.
- Procedure:
  - Seed RAW 264.7 cells in a culture plate.
  - Pre-treat the cells with various concentrations of Esculin sesquihydrate for a specified period (e.g., 2 hours).
  - $\circ$  Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours).[8]



 Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[1]

#### Signaling Pathways and Experimental Workflows

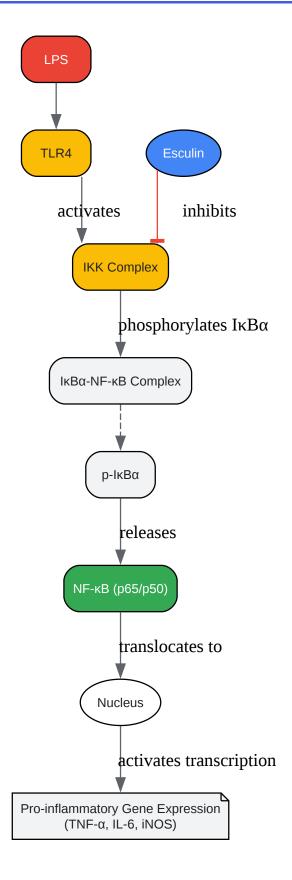
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **Esculin sesquihydrate** and a typical experimental workflow for its analysis.



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Fig. 1: Experimental workflow for evaluating Esculin's anti-inflammatory activity.

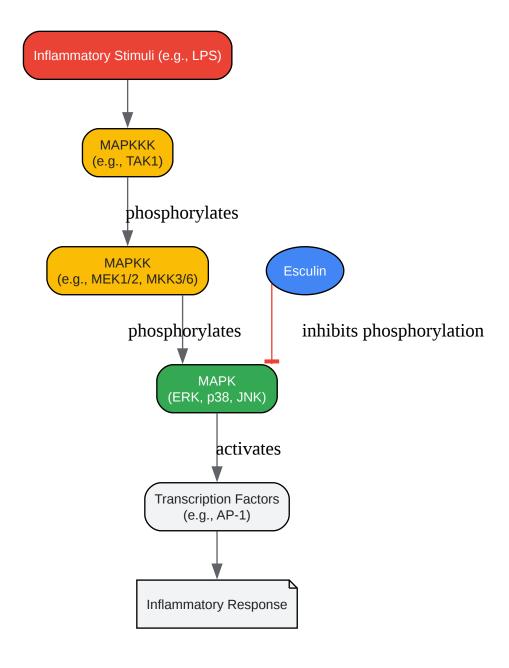




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Fig. 2: Inhibition of the NF-kB signaling pathway by Esculin.





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